Diethylnonylamine

Description

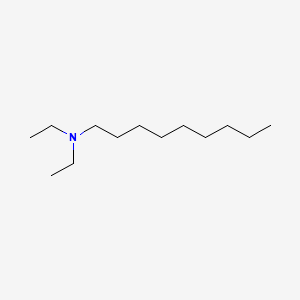

Diethylnonylamine (chemical formula: C₁₃H₂₉N) is a tertiary amine characterized by a nitrogen atom bonded to two ethyl groups (-C₂H₅) and a nonyl chain (-C₉H₁₉). This structure confers unique physicochemical properties, such as high lipophilicity and surfactant behavior, making it valuable in industrial applications like corrosion inhibition, fuel additives, and surfactant formulations .

Properties

CAS No. |

45124-35-4 |

|---|---|

Molecular Formula |

C13H29N |

Molecular Weight |

199.38 g/mol |

IUPAC Name |

N,N-diethylnonan-1-amine |

InChI |

InChI=1S/C13H29N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-13H2,1-3H3 |

InChI Key |

IBTOMDSHMLGUHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylnonylamine can be synthesized through the alkylation of diethylamine with nonyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Diethylamine+Nonyl Halide→this compound+Halide Salt

The reaction is usually carried out in an organic solvent, such as ethanol or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of diethylamine and nonyl halides in the presence of a catalyst, such as alumina, to enhance the reaction rate. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethylnonylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Diethylnonylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethylnonylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between Diethylnonylamine and selected analogues:

Physicochemical Properties

- Lipophilicity: this compound’s nonyl chain significantly increases its logP (estimated >4) compared to shorter-chain amines like dimethylaminopropylamine (logP ~1.2) . This makes it more effective in non-polar media.

- Solubility: Unlike diethylaminoethanol, which is water-soluble due to its hydroxyl group, this compound is sparingly soluble in water but miscible with organic solvents .

- Boiling Point : The long alkyl chain raises the boiling point (~250–270°C) relative to N,N-diethylaniline (bp ~215°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.